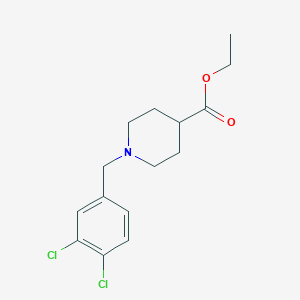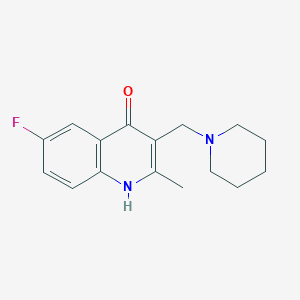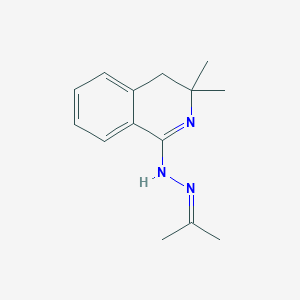![molecular formula C14H20N2O2 B5686831 1-[(4-nitrophenyl)methyl]azocane](/img/structure/B5686831.png)
1-[(4-nitrophenyl)methyl]azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-nitrophenyl)methyl]azocane is an organic compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles. The compound features a nitrophenyl group attached to a methyl group, which is further connected to an azocane ring. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)methyl]azocane typically involves the reaction of 4-nitrobenzyl chloride with azocane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques like distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-nitrophenyl)methyl]azocane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted azocane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-nitrophenyl)methyl]azocane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)methyl]azocane largely depends on its chemical structure. The nitrophenyl group can interact with various biological targets, potentially inhibiting or activating specific enzymes or receptors. The azocane ring can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-ethylazocane: Similar in structure but lacks the nitrophenyl group.
1-(4-nitrophenyl)azocane: Similar but without the methyl group connecting the nitrophenyl group to the azocane ring.
Uniqueness
1-[(4-nitrophenyl)methyl]azocane is unique due to the presence of both the nitrophenyl and azocane moieties, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-8-6-13(7-9-14)12-15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQORWOCQSCFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)
![2-isopropyl-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5686777.png)
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)
![2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)

![(4Z)-2-(3-CHLOROPHENYL)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5686797.png)


![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)
![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5686859.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)
